molecular formula C8H14ClNO2 B2953769 Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride CAS No. 2155840-01-8

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

Cat. No.: B2953769
CAS No.: 2155840-01-8
M. Wt: 191.66
InChI Key: CCFXXWACGCJWTL-QMGYSKNISA-N
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Description

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride is a synthetic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. This compound is recognized for its unique structural properties and potential in pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the appropriate bicyclic precursor. Here’s a simplified pathway:

  • Initial Formation: : The synthesis begins with a bicyclo[3.2.0]heptane derivative.

  • Addition of Azabicyclo Moiety: : Introduction of the azabicyclo group through a cyclization reaction.

  • Esterification: : Methylation is performed to introduce the methyl ester group.

  • Hydrochloride Addition: : The final step involves the addition of hydrochloride to form the hydrochloride salt of the compound.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness:

  • High-throughput Reactors: : Use of reactors that allow simultaneous synthesis of multiple batches.

  • Catalysis: : Employing catalysts to enhance the reaction rates.

  • Purification: : Advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially transforming the bicyclic structure into more oxidized derivatives.

  • Reduction: : It is also susceptible to reduction reactions, which can modify the nitrogen-containing ring structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions involving halogens or other nucleophiles.

Major Products Formed

The products vary based on the type of reaction. Oxidation yields more oxygenated derivatives, reduction simplifies the molecule, and substitution alters the specific functional groups attached.

Scientific Research Applications

Chemistry

  • Molecular Modeling: : Utilized in the modeling of bicyclic compounds.

  • Reactivity Studies: : Helps in understanding the reactivity and stability of bicyclic structures.

Biology

  • Neurotransmitter Studies: : Investigated for its effects on neurotransmitter systems.

  • Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes.

Medicine

  • Pharmacology: : Studied for its therapeutic potential, especially in neuropharmacology.

  • Drug Development: : Considered as a lead compound in developing new therapeutics.

Industry

  • Chemical Synthesis: : Used in the synthesis of complex organic molecules.

  • Material Science: : Explored for applications in creating new materials with unique properties.

Mechanism of Action

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride exerts its effects primarily through interaction with molecular targets such as:

  • Neuroreceptors: : It may bind to specific receptors in the nervous system.

  • Enzymes: : Inhibition or modulation of enzyme activity is another key mechanism.

Molecular Targets and Pathways

  • Neurotransmitter Pathways: : Influences pathways involving neurotransmitters like dopamine or serotonin.

  • Enzymatic Pathways: : Modulates pathways involving key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

  • Methyl (1R,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

Highlighting Uniqueness

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride is unique in its specific stereochemistry and the resulting effects on its reactivity and biological activity. Compared to its isomers, it exhibits distinct pharmacological properties due to the spatial arrangement of its atoms.

Properties

IUPAC Name

methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFXXWACGCJWTL-QMGYSKNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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